molecular formula C13H9F3N2O2 B12055377 2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid CAS No. 1325559-33-8

2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid

Cat. No.: B12055377
CAS No.: 1325559-33-8
M. Wt: 288.17 g/mol
InChI Key: JZFPYUNJRRFVQU-IKCRXMKJSA-N
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Description

2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group and a labeled carbon ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor, followed by cyclization and functional group transformations . The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for substitution reactions, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The labeled carbon atoms allow for detailed studies of the compound’s metabolic pathways and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid is unique due to the presence of labeled carbon atoms, which allows for detailed tracking and analysis in various research applications. Its structural features also contribute to its potential as a versatile building block in organic synthesis and drug development.

Properties

CAS No.

1325559-33-8

Molecular Formula

C13H9F3N2O2

Molecular Weight

288.17 g/mol

IUPAC Name

2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i1+1,3+1,4+1,7+1,8+1,9+1

InChI Key

JZFPYUNJRRFVQU-IKCRXMKJSA-N

Isomeric SMILES

C1=CC(=C(N=C1)N[13C]2=[13CH][13CH]=[13CH][13C](=[13CH]2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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